![molecular formula C12H14ClNO2S B12583717 S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate CAS No. 614760-01-9](/img/structure/B12583717.png)
S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate: is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thioester linkage, which is a sulfur-containing ester, and a chloroacetamido group, making it a versatile molecule for chemical reactions and biological interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate typically involves multiple steps, starting with the preparation of the chloroacetamido intermediate. This intermediate is then reacted with a suitable thiol compound to form the thioester linkage. Common reagents used in these reactions include chloroacetyl chloride, amines, and thiols. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for efficient production. Purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloroacetamido group can be reduced to form amines.
Substitution: The chlorine atom in the chloroacetamido group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia or primary amines are used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted amides or thioesters.
Applications De Recherche Scientifique
S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzymatic activity. The thioester linkage can also participate in thiol-disulfide exchange reactions, affecting redox signaling pathways. These interactions can modulate various biological processes, making the compound a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Thiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Imidazoles: Widely used in pharmaceuticals and agrochemicals for their functional versatility.
Uniqueness: S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate stands out due to its unique combination of a chloroacetamido group and a thioester linkage. This dual functionality allows it to participate in a broader range of chemical reactions and biological interactions compared to other similar compounds.
Propriétés
Numéro CAS |
614760-01-9 |
|---|---|
Formule moléculaire |
C12H14ClNO2S |
Poids moléculaire |
271.76 g/mol |
Nom IUPAC |
S-[2-[4-[(2-chloroacetyl)amino]phenyl]ethyl] ethanethioate |
InChI |
InChI=1S/C12H14ClNO2S/c1-9(15)17-7-6-10-2-4-11(5-3-10)14-12(16)8-13/h2-5H,6-8H2,1H3,(H,14,16) |
Clé InChI |
SOSOYUWFQFJRRS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SCCC1=CC=C(C=C1)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-({[3-(Triethoxysilyl)propyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B12583646.png)
![6-[(2-methoxyphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12583648.png)
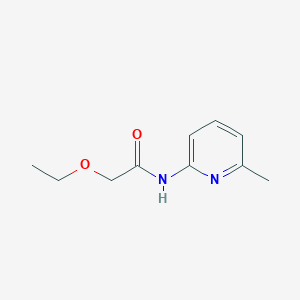
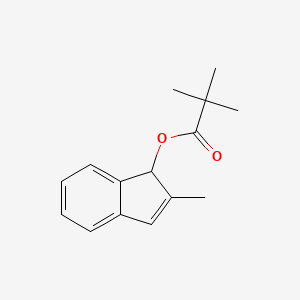
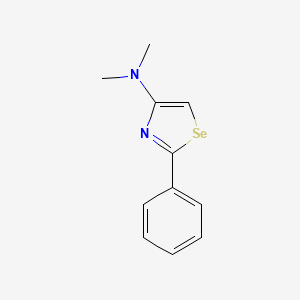
![2-Methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1-benzothiophene](/img/structure/B12583663.png)
![1,3,5-Trimethyl-2-[(oct-1-yn-1-yl)sulfanyl]benzene](/img/structure/B12583681.png)
propanedinitrile](/img/structure/B12583687.png)
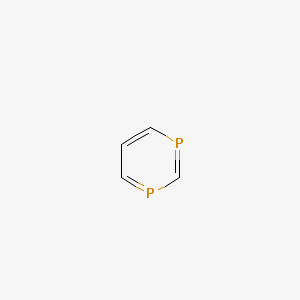
![1-Ethyl-6-azaspiro[5.5]undecan-6-ium bromide](/img/structure/B12583700.png)
![N~1~-[1-(4-Chlorophenyl)propan-2-yl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12583704.png)
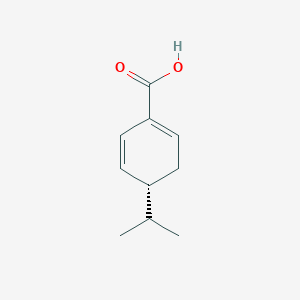
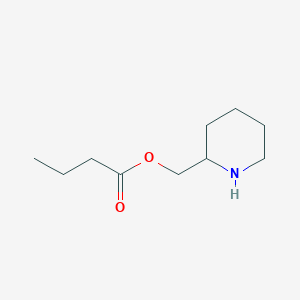
![N-butyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B12583730.png)
